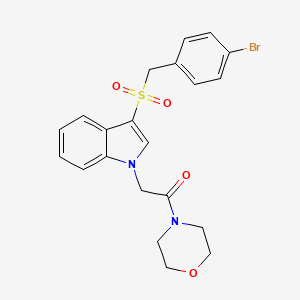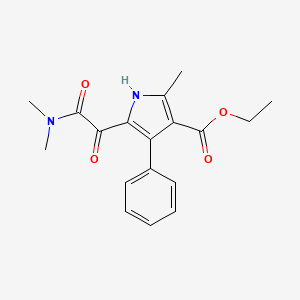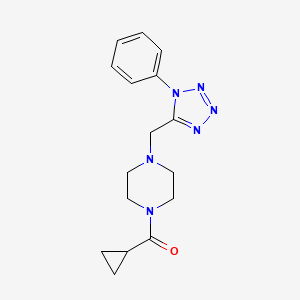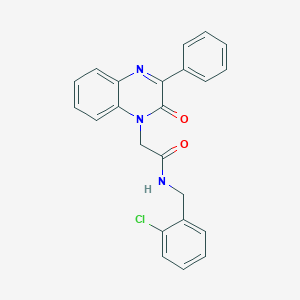
3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid is a complex organic compound that features a thiazolidinone ring, an indole moiety, and a propanoic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazolidinone Ring Formation: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound, often under basic conditions.
Coupling Reactions: The indole and thiazolidinone intermediates are coupled using a hydrazone formation reaction, where the indole aldehyde reacts with a thiosemicarbazide derivative.
Final Assembly: The final compound is assembled by reacting the intermediate with an acetamido propanoic acid derivative under appropriate conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted thiazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and indole-containing molecules.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can intercalate with DNA, while the thiazolidinone ring can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.
3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)ethanoic acid: Similar structure with an ethanoic acid group.
Uniqueness
The uniqueness of 3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and thiazolidinone moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[[2-[(2E)-4-oxo-2-[(E)-(2-phenyl-1H-indol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c29-19(24-11-10-20(30)31)12-18-22(32)27-23(33-18)28-25-13-16-15-8-4-5-9-17(15)26-21(16)14-6-2-1-3-7-14/h1-9,13,18,26H,10-12H2,(H,24,29)(H,30,31)(H,27,28,32)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSPRMMHUDJCSY-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NN=C4NC(=O)C(S4)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/N=C/4\NC(=O)C(S4)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2644963.png)
![2-Chloro-N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2644964.png)



![5-Bromo-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2644970.png)

![N-ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2644975.png)
![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2644976.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2644980.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2644986.png)
